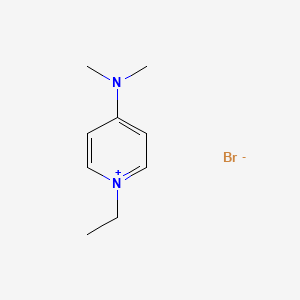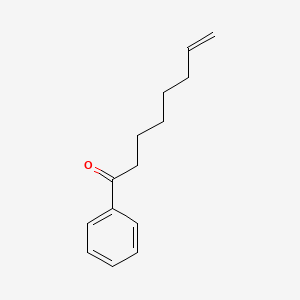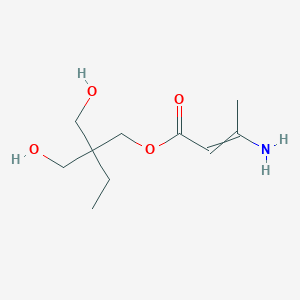
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate is an organic compound with the molecular formula C9H17NO4 It is a derivative of butenoic acid and is characterized by the presence of hydroxymethyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2-bis(formyl)butyl 3-aminobut-2-enoate or 2,2-bis(carboxyl)butyl 3-aminobut-2-enoate.
Reduction: Formation of 2,2-bis(hydroxymethyl)butyl 3-aminobut-2-ene.
Substitution: Formation of various esters, amides, or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl and amino groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(hydroxymethyl)butyl acrylate
- 2,2-Bis(hydroxymethyl)butanoic acid
- 3-Aminobut-2-enoic acid
Uniqueness
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate is unique due to the presence of both hydroxymethyl and amino groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel materials or therapeutics.
Propiedades
Número CAS |
114054-75-0 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)butyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C10H19NO4/c1-3-10(5-12,6-13)7-15-9(14)4-8(2)11/h4,12-13H,3,5-7,11H2,1-2H3 |
Clave InChI |
LIRWDBAQNNHRPI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)COC(=O)C=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


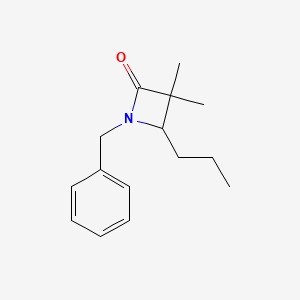

silane](/img/structure/B14313179.png)

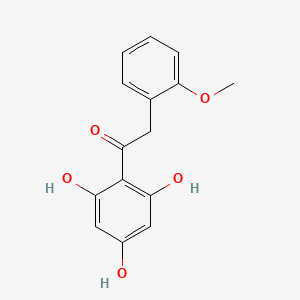

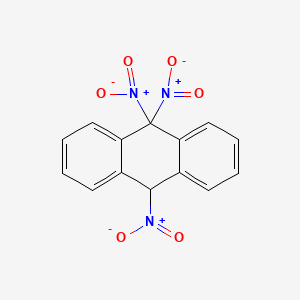
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
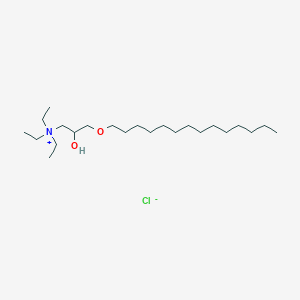
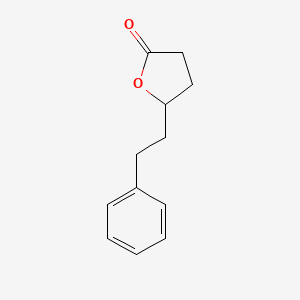
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
